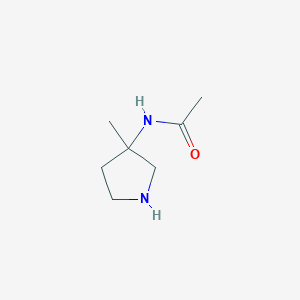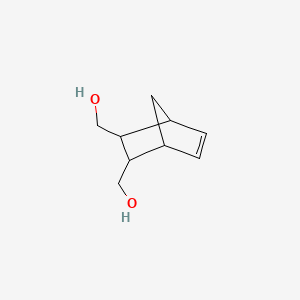
5-Norbornene-2,3-dimethanol
Übersicht
Beschreibung
5-Norbornene-2,3-dimethanol (NBDM) is an organic compound with a variety of uses in research and industry. It is a colorless, water-soluble liquid with a sweet odor. NBDM is most commonly used in organic synthesis, as a catalyst for various reactions, and as a reagent in organic synthesis. It is also used in the production of polymers, pharmaceuticals, and in the manufacture of fine chemicals. Additionally, NBDM is used in the synthesis of metal-containing compounds and as a reagent for the synthesis of polymers.
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis
5-Norbornene-2,3-dimethanol plays a significant role in the synthesis of polymers. Pourjavadi and Mirjalili (2000) synthesized methacrylic monomers from 5-Norbornene-2,2-dimethanol, leading to novel spiroacetal–norbornene containing polymethacrylates. These polymers showed good solubility in various organic solvents and high thermal stability, particularly the polymer with naphthalenic nuclei (Pourjavadi & Mirjalili, 2000). Similarly, in a study by Bermeshev et al. (2014), cationic polymers were obtained using 5-alkylidene-2-norbornenes, demonstrating high yields and molecular weights, with this compound derivatives showing high reactivity (Bermeshev et al., 2014).
Catalysis Research
In catalysis research, this compound derivatives are used in metathesis reactions. Huiqing Zhang et al. (2022) synthesized a ruthenium-based carbene olefin metathesis catalyst that utilized this compound for ring-opening cross-metathesis reactions, yielding high Z-products (Huiqing Zhang et al., 2022).
Metathesis Polymerization Studies
This compound derivatives are also employed in metathesis polymerization studies. Ashirov et al. (2014) investigated the kinetics of metathesis copolymerization of 2,3-dicarbomethoxy-5-norbornenes using a ruthenium carbene complex, finding significant variations in relative reactivity based on the monomer's structure (Ashirov et al., 2014).
Application in Polymerization Process
This compound derivatives have been utilized in various polymerization processes. Gringolts et al. (2009) studied the addition polymerization of bis(Me3Si)-substituted norbornene-type monomers, where derivatives of this compound demonstrated varying degrees of reactivity, indicating the influence of substituents on polymerization efficiency (Gringolts et al., 2009).
Biomedical Applications
In biomedical research, Sutthira Sutthasupa and colleagues (2018) synthesized macroporous scaffolds using oligo(lactic acid)–amino acid–indomethacin conjugated poly(norbornene)s, where 5-norbornene-2,3-exo,exo-dimethanol served as an initiator. These scaffolds showed potential for drug delivery and tissue engineering applications due to their porosity and mechanical strength (Sutthira Sutthasupa et al., 2018).
Analytical Chemistry
In analytical chemistry, Buchmeiser et al. (2000) utilized poly(norbornene) coated silica-based sorbents, derived from this compound, for the preconcentration of lanthanides from rock digests and subsequent RP-ion-pair HPLC separation. This demonstrated the utility of this compound derivatives in enhancing extraction efficiencies for specific elements (Buchmeiser et al., 2000).
Wirkmechanismus
Target of Action
The primary target of 5-Norbornene-2,3-dimethanol is the aryl-palladium complex in the context of palladium-catalyzed Heck/Suzuki cascade reactions . This complex is crucial in the catalytic cycle of these reactions, which are widely used in organic synthesis.
Mode of Action
This compound interacts with its target by preventing transmetalation of the aryl-palladium complex . Transmetalation is a key step in the Heck/Suzuki cascade reaction, where an aryl group is transferred from the palladium to another metal. By preventing this step, this compound can control the outcome of the reaction .
Biochemical Pathways
The compound plays a significant role in the Heck/Suzuki cascade reaction pathway . This pathway is a sequence of reactions that allows the synthesis of complex organic compounds from simpler precursors. By preventing transmetalation, this compound can influence the products of this pathway, providing access to an array of oxindoles with excellent enantiomeric excess (ee) values .
Pharmacokinetics
Its molecular weight (154.21 g/mol ) falls within the optimal range for drug-like properties, suggesting it could be well-absorbed and distributed in the body
Result of Action
The primary result of this compound’s action is the production of oxindoles with high enantiomeric excess . Oxindoles are important structures in medicinal chemistry, found in many biologically active compounds. Therefore, the ability of this compound to efficiently produce these structures could have significant implications in drug discovery and development.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of dust and aerosols should be avoided as they might interfere with the compound’s action . Additionally, the use of non-sparking tools is recommended to prevent fire caused by electrostatic discharge steam
Zukünftige Richtungen
The use of 5-Norbornene-2,3-dimethanol in the development of a highly enantioselective palladium-catalyzed Heck/Suzuki cascade reaction of N-(2-bromophenyl)acrylamides shows promise for future research . Additionally, its role in the synthesis of a photosensitive norbornene monomer that undergoes controlled bond cleavage upon UV exposure could have implications for the design of polymer materials .
Biochemische Analyse
Biochemical Properties
In biochemical reactions, 5-Norbornene-2,3-dimethanol plays a crucial role. It has been found to prevent transmetalation of the aryl-palladium complex in a highly enantioselective palladium-catalyzed Heck/Suzuki cascade reaction . This reaction tolerates a wide range of functional groups and provides access to an array of oxindoles .
Molecular Mechanism
The molecular mechanism of this compound involves preventing transmetalation of the aryl-palladium complex . This suggests that it may bind to certain biomolecules, potentially inhibiting or activating enzymes and causing changes in gene expression.
Eigenschaften
IUPAC Name |
[3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-4-8-6-1-2-7(3-6)9(8)5-11/h1-2,6-11H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGHHPVIMEQGKNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(C2CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801005320 | |
| Record name | (Bicyclo[2.2.1]hept-5-ene-2,3-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801005320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85-39-2, 699-97-8 | |
| Record name | 5-Norbornene-2,3-dimethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo(2.2.1)hept-5-ene-2,3-dimethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Norbornene-2,3-dimethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31985 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (Bicyclo[2.2.1]hept-5-ene-2,3-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801005320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2,3-dimethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.456 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Norbornene-2-endo,3-endo-dimethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 5-Norbornene-2,3-dimethanol useful in asymmetric synthesis?
A: this compound exists as a pair of enantiomers due to its two chiral centers. This chirality makes it valuable in asymmetric synthesis, particularly for preparing optically active pharmaceuticals. For instance, researchers successfully synthesized a chiral monoacetate derivative of cis-endo-5-norbornene-2,3-dimethanol using lipase-catalyzed transesterification. [, ] This chiral building block was then employed in the synthesis of an optically active thromboxane A2 (TXA2) antagonist. [, ]
Q2: How does this compound influence palladium-catalyzed cascade reactions?
A: Research indicates that endo-5-norbornene-2,3-dimethanol plays a crucial role in palladium-catalyzed Heck/Suzuki cascade reactions. [] It's been shown to prevent premature transmetalation of the aryl-palladium complex, a key factor for the successful execution of this reaction sequence. [] This control over the reaction pathway allows for the efficient synthesis of complex molecules from readily available starting materials.
Q3: Are there examples of this compound being used to create specialized catalysts?
A: Yes, researchers have utilized 2,4,5,7-tetrachloro-1,8-dimercaptonaphthalene, a derivative of this compound, to create a ruthenium-based carbene catalyst. [] This catalyst exhibited remarkable Z-selectivity in ring-opening cross-metathesis reactions of norbornene derivatives with styrene derivatives. [] This highlights the potential for designing tailored catalysts with specific stereochemical outcomes using this compound derivatives.
Q4: What are the environmental concerns surrounding endosulfan, a derivative of this compound?
A: Endosulfan (1,4,5,6,7,7-hexachloro-5-norbornene-2,3-dimethanol cyclic sulfite) is a broad-spectrum insecticide synthesized from this compound. [] Field studies on tobacco crops revealed that endosulfan application resulted in significant residues on cured tobacco leaves, ranging from 11.5 to 30.9 ppm depending on application frequency and pre-harvest interval. [] This persistence raises concerns about its environmental impact and potential accumulation in the food chain.
Q5: What analytical techniques are relevant to the study of this compound and its derivatives?
A5: The research papers highlight the use of various analytical methods:
- Residue Analysis: Gas chromatography was likely employed to determine residues of endosulfan on tobacco leaves, showcasing its sensitivity for quantifying trace amounts of this compound in complex matrices. []
- Stereochemical Analysis: Techniques like chiral HPLC or NMR spectroscopy, potentially utilizing chiral shift reagents, are essential for characterizing the enantiomeric purity of chiral this compound derivatives, as demonstrated in the synthesis of the TXA2 antagonist. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



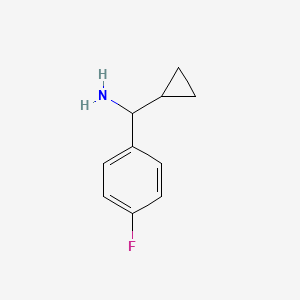
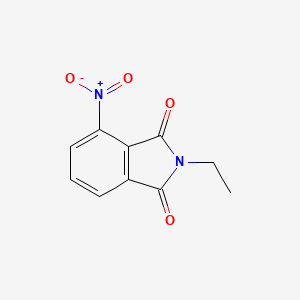
![N,N-dimethyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide dihydrochloride](/img/structure/B3023335.png)

![[N-[alpha-[2-(Dibutylglycinamido)phenyl]benzylidene]glycinato]nickel](/img/structure/B3023337.png)




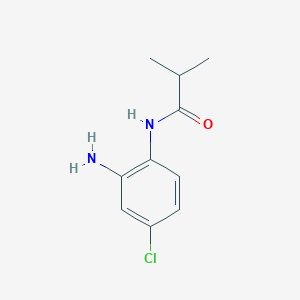

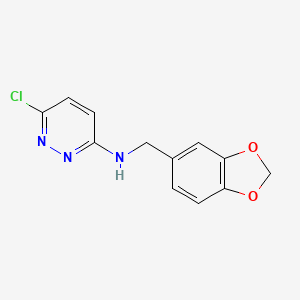
![N-(2-{2-[2-(acetylamino)ethoxy]-4-aminophenoxy}ethyl)acetamide](/img/structure/B3023353.png)
